3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The incorporation of a fluorine atom and a methyl group into the phenyl ring further enhances the compound’s chemical characteristics, making it a valuable entity in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Functionalization of the Core: The core is then functionalized by introducing the 3-fluoro-4-methylphenyl group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow photochemical reactions, to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is essential to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioisosteres, which are molecules that mimic the biological properties of other compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives
Uniqueness
3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine stands out due to its specific substitution pattern on the phenyl ring, which imparts unique physicochemical properties. The combination of the bicyclo[1.1.1]pentane core with the 3-fluoro-4-methylphenyl group enhances its stability, solubility, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGWGRDJMDHUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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